molecular formula C13H12O3S B15090411 4-(2,3-Dimethoxyphenyl)thiophene-2-carbaldehyde

4-(2,3-Dimethoxyphenyl)thiophene-2-carbaldehyde

Cat. No.: B15090411
M. Wt: 248.30 g/mol
InChI Key: DRUNHUIRTDNLEE-UHFFFAOYSA-N
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Description

4-(2,3-Dimethoxyphenyl)thiophene-2-carbaldehyde is an organosulfur compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry. This compound features a thiophene ring substituted with a 2,3-dimethoxyphenyl group and an aldehyde functional group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dimethoxyphenyl)thiophene-2-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dimethoxyphenyl)thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens (e.g., chlorine, bromine), nitric acid, and sulfuric acid.

Major Products Formed

    Oxidation: 4-(2,3-Dimethoxyphenyl)thiophene-2-carboxylic acid.

    Reduction: 4-(2,3-Dimethoxyphenyl)thiophene-2-methanol.

    Substitution: Various substituted thiophene derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 4-(2,3-Dimethoxyphenyl)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, and ion channels. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,3-Dimethoxyphenyl)thiophene-2-carbaldehyde is unique due to the presence of the 2,3-dimethoxyphenyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate for the synthesis of complex molecules with specific biological and material properties .

Properties

Molecular Formula

C13H12O3S

Molecular Weight

248.30 g/mol

IUPAC Name

4-(2,3-dimethoxyphenyl)thiophene-2-carbaldehyde

InChI

InChI=1S/C13H12O3S/c1-15-12-5-3-4-11(13(12)16-2)9-6-10(7-14)17-8-9/h3-8H,1-2H3

InChI Key

DRUNHUIRTDNLEE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2=CSC(=C2)C=O

Origin of Product

United States

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